molecular formula C15H17ClN4O4S B10955213 2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B10955213
M. Wt: 384.8 g/mol
InChI Key: IJVYWKALWYVCNH-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an acetamide group linked to a morpholinosulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.

    Acetamide formation: The chlorinated pyrazole is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Morpholinosulfonylphenyl attachment: The final step involves coupling the acetamide derivative with a morpholinosulfonylphenyl compound, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide: Lacks the chlorine atom on the pyrazole ring.

    2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(methylsulfonyl)phenyl]acetamide: Has a methylsulfonyl group instead of a morpholinosulfonyl group.

Uniqueness

2-(4-Chloro-1H-pyrazol-1-yl)-N-[4-(morpholinosulfonyl)phenyl]acetamide is unique due to the presence of both the chlorine atom on the pyrazole ring and the morpholinosulfonylphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17ClN4O4S

Molecular Weight

384.8 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C15H17ClN4O4S/c16-12-9-17-19(10-12)11-15(21)18-13-1-3-14(4-2-13)25(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8,11H2,(H,18,21)

InChI Key

IJVYWKALWYVCNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=C(C=N3)Cl

Origin of Product

United States

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